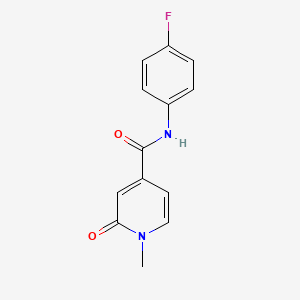
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one, also known as CPP-109, is a chemical compound that has gained attention for its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the brain.
作用机制
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is a selective inhibitor of the enzyme, GABA-transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a number of physiological effects. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain, leading to a calming effect. Additionally, GABA has been shown to have anticonvulsant and anxiolytic effects.
实验室实验的优点和局限性
One advantage of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is that it has been shown to be effective in reducing drug-seeking behavior and relapse rates in human cocaine addicts. Additionally, this compound has been shown to be well-tolerated in humans, with few adverse effects reported. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and safety profile.
未来方向
There are a number of potential future directions for research on 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as anxiety and depression. Additionally, there is interest in exploring the use of this compound in combination with other medications for the treatment of addiction. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans, particularly with regards to long-term use.
合成方法
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is synthesized through a multistep process involving the reaction of cyclohexylamine with 2-pyridinecarboxylic acid to form 2-(cyclohexylamino)pyridine-3-carboxylic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with methylamine to form this compound.
科学研究应用
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one has been studied for its potential therapeutic applications in the treatment of addiction, specifically for cocaine and alcohol dependence. Studies have shown that this compound can reduce drug-seeking behavior and decrease the reinforcing effects of cocaine and alcohol in animal models. Additionally, this compound has been shown to be effective in reducing relapse rates in human cocaine addicts.
属性
IUPAC Name |
4-(2-cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-18-11-9-14(12-16(18)20)17(21)19-10-5-8-15(19)13-6-3-2-4-7-13/h9,11-13,15H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSYNGZIDYCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCCC2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)








![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide](/img/structure/B6628847.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide](/img/structure/B6628853.png)
